molecular formula C7H15NO3 B3288281 tert-Butyl 2-amino-3-hydroxypropanoate CAS No. 851588-08-4

tert-Butyl 2-amino-3-hydroxypropanoate

Cat. No.: B3288281
CAS No.: 851588-08-4
M. Wt: 161.2 g/mol
InChI Key: XHWXHVOIWMNRLH-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-hydroxypropanoate is an organic compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-amino-3-hydroxypropanoate can be synthesized through several methodsFor example, the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate can be achieved by reduction using sodium borohydride in methanol at -40°C . The Boc group can then be removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient protocols. The use of protected amino acid ionic liquids has been explored to enhance the synthesis of dipeptides, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amino and hydroxyl groups allows for diverse reactivity patterns.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a keto derivative, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

tert-Butyl 2-amino-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 2-amino-3-hydroxypropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-amino-3-hydroxypropanoate is unique due to the combination of the tert-butyl, amino, and hydroxyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

tert-butyl 2-amino-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWXHVOIWMNRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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